methyl 3-bromo-1H-pyrrole-2-carboxylate
Overview
Description
“Methyl 3-bromo-1H-pyrrole-2-carboxylate” is an organobromine compound that is widely utilized in laboratory experiments . It is a versatile reagent that is often used as a catalyst in organic synthesis and as a building block for other compounds.
Synthesis Analysis
The synthesis of pyrroles, such as “methyl 3-bromo-1H-pyrrole-2-carboxylate”, can be achieved through various methods. One of the common methods is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride .
Molecular Structure Analysis
The molecular formula of “methyl 3-bromo-1H-pyrrole-2-carboxylate” is C6H6BrNO2 . Its average mass is 204.021 Da and its monoisotopic mass is 202.958176 Da .
Chemical Reactions Analysis
“Methyl 3-bromo-1H-pyrrole-2-carboxylate” can participate in various chemical reactions. For instance, it can undergo a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines to provide N-substituted pyrroles .
Physical And Chemical Properties Analysis
“Methyl 3-bromo-1H-pyrrole-2-carboxylate” has a density of 1.7±0.1 g/cm3, a boiling point of 286.2±20.0 °C at 760 mmHg, and a flash point of 126.9±21.8 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .
Scientific Research Applications
Synthesis of Trifluoromethyl-substituted Aminopyrroles
Methyl 3-bromo-1H-pyrrole-2-carboxylate has been used as a building block in the synthesis of various pyrrole derivatives. For instance, Khlebnikov et al. (2018) demonstrated its application in the preparation of trifluoromethyl-substituted aminopyrroles, which are significant due to their wide range of biological activities (Khlebnikov et al., 2018).
Synthesis of Pyrazolo[3,2-b][1,3]benzoxazines
Lisowskaya et al. (2006) employed methyl 3-bromo-1H-pyrrole-2-carboxylate in the synthesis of pyrazolo[3,2-b][1,3]benzoxazines, a novel class of compounds with potential pharmaceutical applications (Lisowskaya et al., 2006).
Formal Syntheses of Bioactive Pyrroles
Gupton et al. (2014) utilized methyl 3-bromo-2-formylpyrrole-5-carboxylate, a derivative of methyl 3-bromo-1H-pyrrole-2-carboxylate, for the formal synthesis of lycogarubin C, permethyl storniamide A, and lamellarin G trimethyl ether. These compounds exhibit notable anti-tumor and anti-HIV properties (Gupton et al., 2014).
Synthesis of Pyridyl–Pyrazole-3-One Derivatives
Huang et al. (2017) described the synthesis of compounds involving methyl 1H-pyrrole-3-carboxylate derivatives, highlighting their potential in developing new tumor treatments (Huang et al., 2017).
Development of Antimicrobial Agents
Hublikar et al. (2019) synthesized novel (E)-methyl 1H-pyrrole-3-carboxylate derivatives as antimicrobial agents, demonstrating the compound's utility in pharmaceutical research (Hublikar et al., 2019).
Synthesis of Spiroheterocyclic Compounds
Silaichev et al. (2012) explored the interaction of methyl 1H-pyrrole-2-carboxylates with other compounds to produce spiroheterocyclic compounds, which are of interest in medicinal chemistry (Silaichev et al., 2012).
Safety And Hazards
properties
IUPAC Name |
methyl 3-bromo-1H-pyrrole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2/c1-10-6(9)5-4(7)2-3-8-5/h2-3,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYUPXPKZMQREC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CN1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-bromo-1H-pyrrole-2-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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